molecular formula C9H11ClN2O3S B010777 Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 19749-93-0

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B010777
CAS No.: 19749-93-0
M. Wt: 262.71 g/mol
InChI Key: HIQNYVMHIBFTCT-UHFFFAOYSA-N
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Description

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate is a useful research compound. Its molecular formula is C9H11ClN2O3S and its molecular weight is 262.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate and its derivatives have been explored extensively in the field of medicinal chemistry. A study conducted by Babar et al. (2017) focused on the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating their significant inhibition activities towards α-glucosidase and β-glucosidase enzymes. This indicates potential applications in treating diseases related to these enzymes, such as diabetes (Babar et al., 2017).

Antimicrobial and Antitumor Properties

Compounds derived from this compound have shown promise in antimicrobial and antitumor applications. Shirai et al. (2013) synthesized derivatives exhibiting significant in vitro antiamoebic activity. These compounds demonstrated effectiveness against Acanthamoeba polyphaga, suggesting potential as alternative amoebicidal agents (Shirai et al., 2013). Additionally, Liu et al. (2018) synthesized a derivative showing inhibition of the proliferation of cancer cell lines, highlighting its potential in cancer therapy (Liu et al., 2018).

Enzyme Inhibition Studies

The derivatives of this compound have been extensively studied for their enzyme inhibition properties. Abbasi et al. (2020) evaluated newly synthesized S-substituted acetamides derivatives for their anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme, indicating their potential use as anti-diabetic agents (Abbasi et al., 2020).

Structural Analysis and Chemical Properties

Research has also been conducted on the structural analysis of these compounds. DyaveGowda et al. (2002) determined the crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, contributing to a better understanding of its chemical properties and potential applications (DyaveGowda et al., 2002).

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the provided MSDS for detailed safety information .

Properties

IUPAC Name

ethyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-2-15-8(14)3-6-5-16-9(11-6)12-7(13)4-10/h5H,2-4H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQNYVMHIBFTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332860
Record name ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19749-93-0
Record name ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(2-chloroacetamido)-4-thiazoleacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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